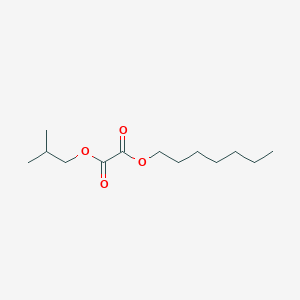

Oxalic acid, isobutyl heptyl ester

Overview

Description

Oxalic acid, isobutyl heptyl ester is a chemical compound with the molecular formula C13H24O4 . It contains a total of 40 bonds, including 16 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 2 ester bonds .

Synthesis Analysis

The synthesis of monoalkyl oxalates, which includes Oxalic acid, isobutyl heptyl ester, can be achieved under green conditions . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C . The procedures are simple and environmentally friendly without requiring toxic or expensive reagents, yet yielding the corresponding half-esters in high yields with high purities .Molecular Structure Analysis

The molecular structure of Oxalic acid, isobutyl heptyl ester includes a total of 40 bonds. There are 16 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 2 ester bonds .Chemical Reactions Analysis

Esters, including Oxalic acid, isobutyl heptyl ester, typically undergo a reaction known as hydrolysis. In this reaction, the alkoxy (OR′) group of an ester is replaced by another group . The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Esters, including Oxalic acid, isobutyl heptyl ester, are neutral compounds . They are incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass are somewhat soluble in water .Scientific Research Applications

Synthesis and Catalysis

Oxalic acid esters, including isobutyl heptyl ester, have been synthesized under various conditions. For instance, they have been synthesized using new carbon-based solid acid as a catalyst under microwave irradiation. This process explored the effects of reactant ratios, microwave power, irradiation time, and catalyst amount on esterification rates, achieving over 95% efficiency under optimal conditions (Liu Wanyi, 2010). Moreover, oxalic acid has been used as an efficient catalyst for Pechmann condensation, which involves the reaction between phenols and β-keto esters leading to the formation of coumarin derivatives (N. Kokare, J. N. Sangshetti, D. Shinde, 2007).

Atmospheric Chemistry

The study of oxalic acid esters contributes significantly to atmospheric chemistry. For example, oxalate (the anion of oxalic acid) has been measured in atmospheric aerosols, aiding in the understanding of atmospheric composition and pollution sources. Techniques like gas chromatography (GC) and ion chromatography (IC) have been employed for these measurements, showing a good correlation between the two methods (K. Kawamura, L. Barrie, D. Toom-Sauntry, 2010). Additionally, oxalic acid plays a role in the global troposphere, particularly in the formation of oxalate in clouds, which contributes to atmospheric acidity and aerosol mass (S. Myriokefalitakis et al., 2011).

Analytical Chemistry

Oxalic acid esters are also pivotal in analytical chemistry. They are used in methods for determining the concentration of oxalic acid in various samples, such as urine and plasma. For example, a gas-chromatographic procedure has been developed for analyzing oxalic acid in urine, with sensitivity to detect concentrations as low as 4 mg/l (H. A. Moye et al., 1981).

Material Science

In material science, oxalic acid esters have been used in the preparation of starch oxalate half-esters with varying degrees of substitution. This process involves esterifying corn starch under nonaqueous conditions, providing insights into the structural and thermal properties of starch-based materials (Shuidong Zhang et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

There are ongoing studies on the synthesis of esters, including Oxalic acid, isobutyl heptyl ester, under green conditions . There is also research on the use of Cu/N-Oxyl-catalyzed aerobic oxidative esterification to produce oxalic acid diesters from ethylene glycol via highly selective intermolecular alcohol oxidation . These studies could pave the way for more efficient and environmentally friendly methods of producing esters in the future.

properties

IUPAC Name |

1-O-heptyl 2-O-(2-methylpropyl) oxalate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-4-5-6-7-8-9-16-12(14)13(15)17-10-11(2)3/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAXMWZONMEWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxalic acid, isobutyl heptyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.